molecular formula C9H9F4N B6157704 {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine CAS No. 145943-01-7

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine

Katalognummer: B6157704
CAS-Nummer: 145943-01-7
Molekulargewicht: 207.17 g/mol
InChI-Schlüssel: IHUVWXLABNVSQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is an organic compound that features both fluorine and trifluoromethyl groups. These groups are known for their significant impact on the chemical and physical properties of the compound, making it valuable in various scientific and industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine typically involves the introduction of the fluorine and trifluoromethyl groups onto a phenyl ring, followed by the attachment of the amine group. One common method involves the use of nucleophilic aromatic substitution reactions, where a fluorine atom is introduced to the aromatic ring. The trifluoromethyl group can be added using trifluoromethylation reagents under specific conditions .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity. The process may involve multiple steps, including purification and isolation of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The fluorine and trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like sodium hydride and various halogenating agents are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones, while reduction can produce different amine derivatives.

Wissenschaftliche Forschungsanwendungen

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is explored for its potential use in pharmaceuticals, particularly in drug design and development.

    Industry: The compound is used in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of {[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine involves its interaction with specific molecular targets. The presence of fluorine and trifluoromethyl groups enhances its binding affinity and stability. These groups can influence the compound’s electronic properties, making it more reactive towards certain biological targets .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-(Trifluoromethyl)phenylacetonitrile: Similar in structure but contains a nitrile group instead of an amine.

    3,5-Bis(trifluoromethyl)phenylacetonitrile: Contains two trifluoromethyl groups and a nitrile group.

Uniqueness

{[2-fluoro-4-(trifluoromethyl)phenyl]methyl}(methyl)amine is unique due to the combination of fluorine, trifluoromethyl, and amine groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications.

Eigenschaften

CAS-Nummer

145943-01-7

Molekularformel

C9H9F4N

Molekulargewicht

207.17 g/mol

IUPAC-Name

1-[2-fluoro-4-(trifluoromethyl)phenyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F4N/c1-14-5-6-2-3-7(4-8(6)10)9(11,12)13/h2-4,14H,5H2,1H3

InChI-Schlüssel

IHUVWXLABNVSQN-UHFFFAOYSA-N

Kanonische SMILES

CNCC1=C(C=C(C=C1)C(F)(F)F)F

Reinheit

95

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.